Palau'Chlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palau'Chlor, also known as CBMG, is a novel guanidine-based chlorinating reagent that has garnered attention for its efficiency and versatility in chlorination reactions. Developed to facilitate the chlorospirocyclization of pyrrole imidazole alkaloids, Palau'Chlor stands out due to its ability to operate under mild conditions while maintaining high selectivity and reactivity. It is particularly effective for chlorinating nitrogen-containing heterocycles and various aromatic compounds, making it a valuable tool in synthetic organic chemistry .

The chlorination reaction mediated by Palau'Chlor is believed to proceed through an electrophilic aromatic substitution mechanism. The electron-deficient chlorine atom in Palau'Chlor attacks the electron-rich pi (π) system of the substrate molecule, leading to the formation of a new carbon-chlorine bond [].

Enhanced Reactivity and Substrate Compatibility

- Unlike many traditional chlorinating agents, Palau'Chlor exhibits exceptional reactivity []. This allows researchers to efficiently chlorinate a wider range of molecules, including those that are unreactive towards other methods [].

- Studies have shown it to be particularly effective with nitrogen-containing heterocycles, which are essential building blocks in drug discovery [].

- Additionally, Palau'Chlor demonstrates good compatibility with various functional groups, expanding the types of molecules that can be chlorinated without causing unwanted side reactions [].

Safety and Operational Advantages

- Compared to older chlorinating agents like SO2Cl2 (sulfuryl chloride) or Cl2 (chlorine gas), Palau'Chlor offers a much safer alternative []. It is an air-stable, free-flowing powder that can be handled under standard laboratory conditions.

- The chlorination process using Palau'Chlor is considered mild and operationally simple. Reactions often proceed quickly, with some achieving chlorination in just 5-10 minutes [].

- Furthermore, the method is scalable, allowing researchers to perform chlorination on larger quantities (gram scale) while maintaining good yields [].

Selective Chlorination

- A significant advantage of Palau'Chlor is its ability to selectively chlorinate molecules at specific locations []. This is particularly useful for synthesizing complex organic compounds where precise control over chlorine placement is crucial.

- Minimal over-chlorination is observed with Palau'Chlor, minimizing the formation of unwanted byproducts and streamlining the purification process [].

The primary mechanism of action for Palau'Chlor involves electrophilic aromatic substitution, where the chlorinating agent selectively replaces hydrogen atoms in aromatic systems with chlorine atoms. This reaction pathway allows for the functionalization of complex molecules without requiring harsh conditions or extensive purification processes. Notably, Palau'Chlor has demonstrated superior reactivity compared to traditional chlorinating agents like N-chlorosuccinimide and tert-butyl hypochlorite, especially in cases where these reagents fail to deliver products .

Key Reactions:- Chlorination of Heterocycles: Palau'Chlor effectively chlorinates compounds like clotrimazole, achieving quantitative yields where other reagents do not react at room temperature .

- C–H Chlorination: It can accomplish C–H chlorinations that are challenging for conventional reagents, thus broadening the scope of functionalization in organic synthesis .

Palau'Chlor is synthesized through a straightforward process that involves the reaction of guanidine derivatives with chlorinating agents. The synthesis typically requires careful control of reaction conditions to ensure the stability and reactivity of the final product.

General Synthesis Steps:- Starting Material Preparation: Guanidine derivatives are prepared or obtained.

- Chlorination Reaction: The guanidine is treated with a suitable chlorinating agent under controlled conditions.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography.

This method allows for the production of Palau'Chlor in high yields and purity, making it accessible for laboratory use .

Uniqueness of Palau'Chlor

Palau'Chlor's operational simplicity, safety profile, and effectiveness in challenging substrates set it apart from traditional reagents. Its ability to facilitate C–H chlorination under mild conditions without extensive purification requirements makes it particularly advantageous for complex organic syntheses .

Interaction studies involving Palau'Chlor have focused on its reactivity with different substrates and comparison with other chlorinating agents. Kinetic isotope effects have been measured to understand the mechanism better; these studies indicate that the rate-determining step does not involve breaking the aromatic C–H bond but rather involves the formation of an N-chloro intermediate .

The development of electrophilic chlorinating reagents has been a crucial area of research in organic chemistry, driven by the widespread utility of chlorinated aromatic compounds in pharmaceuticals, natural products, agrochemicals, and materials science. Traditional chlorinating methods have relied on reagents that often present significant limitations in terms of reactivity, selectivity, or operational safety. Classical reagents such as N-chlorosuccinimide, while mild and inexpensive, suffer from limited reactivity profiles that restrict their application to certain substrate classes. More aggressive reagents like sulfuryl chloride and chlorine gas, though highly reactive, typically exhibit poor regioselectivity and pose significant safety concerns.

The historical progression of chlorinating reagents reveals a persistent challenge in balancing reactivity with practicality. Early chlorination methods utilizing chlorine gas or sulfuryl chloride were effective but required specialized handling procedures due to their corrosive nature and tendency to produce multiple regioisomers. The introduction of N-chlorosuccinimide in the mid-20th century represented a significant step forward in terms of safety and ease of handling, but its limited reactivity profile meant that many challenging substrates remained inaccessible. Other reagents such as 1,3-dichloro-5,5-dimethylhydantoin offered moderate improvements but still suffered from similar limitations in substrate scope.

The search for an ideal chlorinating reagent intensified as synthetic chemists increasingly required methods that could selectively functionalize complex molecules containing sensitive functional groups. The pharmaceutical industry, in particular, demanded reagents capable of introducing chlorine atoms at specific positions in drug candidates without compromising other structural features. This need became especially pronounced in the synthesis of natural products and pharmaceuticals where traditional reagents often failed to achieve the desired transformations under mild conditions.

Inspiration from Natural Product Synthesis (Pyrrole Imidazole Alkaloids)

The discovery of Palau'Chlor emerged from investigations into the total synthesis of palau'amine, a complex pyrrole imidazole alkaloid with significant immunosuppressive activity. Palau'amine was originally isolated from the sponge Stylotella agminata in 1993 and has attracted considerable attention due to its intriguing molecular architecture and potent biological properties. The compound exhibits antifungal, antitumor, and immunosuppressive activities, making it an attractive target for synthetic chemists and medicinal researchers.

The synthetic route to palau'amine involves a key chlorospirocyclization step that proved instrumental in the development of Palau'Chlor. During mechanistic studies of this transformation, researchers in the Baran group observed that traditional chlorinating reagents were inadequate for achieving the desired cyclization under mild conditions. This observation led to the hypothesis that a new type of chlorinating agent might be required, one that could deliver chlorine in a more controlled and selective manner while maintaining high reactivity.

The breakthrough came through careful analysis of the chlorospirocyclization mechanism, which revealed the potential for guanidine-based structures to serve as effective chlorine transfer agents. The guanidine framework offered several advantages, including the ability to modulate reactivity through electronic effects and the potential for improved selectivity compared to existing reagents. This mechanistic insight provided the foundation for the rational design of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, which was subsequently named Palau'Chlor in honor of its inspiration from palau'amine synthesis.

The development process involved extensive optimization of the guanidine core structure to achieve the optimal balance of reactivity, stability, and selectivity. Various substituents were evaluated on the guanidine nitrogen atoms, with methoxycarbonyl groups ultimately proving most effective in providing the desired reactivity profile. The resulting reagent demonstrated remarkable efficacy in the original chlorospirocyclization reaction and showed promise for broader applications in electrophilic chlorination.

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

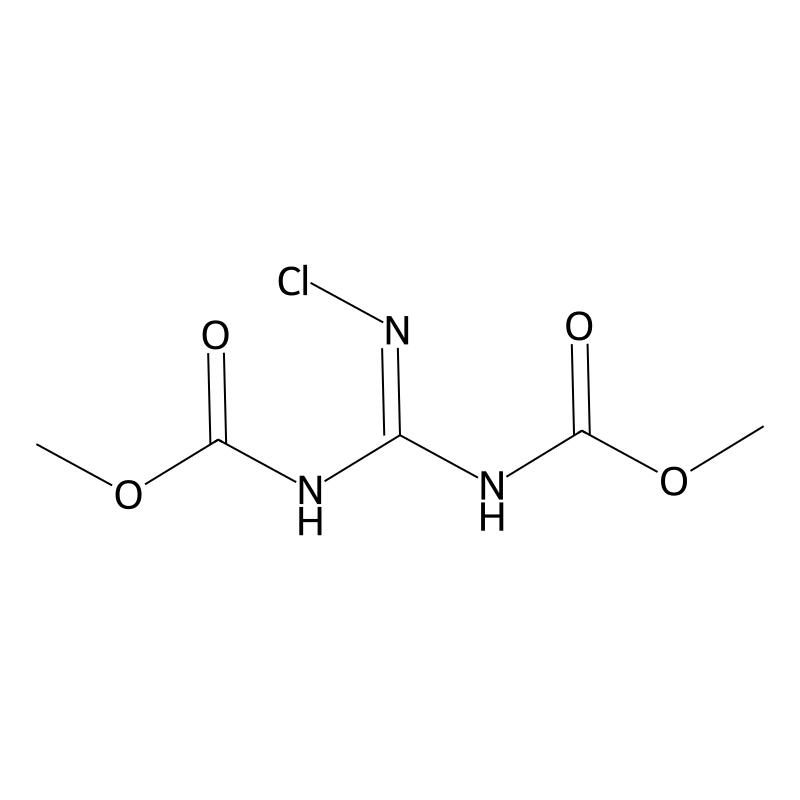

Palau'Chlor possesses the molecular formula C5H8ClN3O4 with a molecular weight of 209.59 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, reflecting its core guanidine structure with two methoxycarbonyl substituents and a chlorine atom. The compound is also commonly referred to by the acronym derived from its systematic name, though the full chemical name provides the most precise structural description.

The chemical structure features a central guanidine core with the chlorine atom attached to the central carbon. The two nitrogen atoms of the guanidine are each substituted with methoxycarbonyl groups, which serve to modulate the electronic properties of the molecule and enhance its stability. This structural arrangement creates a highly electrophilic chlorine center that can readily participate in chlorination reactions while maintaining sufficient stability for practical handling and storage.

Table 1: Physical and Chemical Properties of Palau'Chlor

The crystal structure analysis reveals important insights into the molecular geometry and electronic distribution within Palau'Chlor. The guanidine core adopts a planar configuration that facilitates conjugation between the nitrogen lone pairs and the central carbon atom. The methoxycarbonyl substituents are positioned to minimize steric interactions while providing optimal electronic stabilization of the guanidine cation. The chlorine atom occupies a position that maximizes its electrophilic character, making it readily available for transfer to nucleophilic substrates.

Spectroscopic characterization of Palau'Chlor has been accomplished using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The nuclear magnetic resonance spectrum shows characteristic signals for the methoxy groups, the guanidine nitrogen atoms, and the carbon framework. Mass spectrometric analysis confirms the molecular ion peak and provides fragmentation patterns consistent with the proposed structure. Infrared spectroscopy reveals diagnostic absorption bands for the carbonyl groups and the guanidine nitrogen-hydrogen stretches.

The stability profile of Palau'Chlor represents one of its most advantageous features compared to traditional chlorinating reagents. Unlike many chlorinating agents that require special storage conditions or exhibit sensitivity to moisture or light, Palau'Chlor can be stored under ambient conditions without significant decomposition. This stability stems from the electronic stabilization provided by the methoxycarbonyl substituents, which reduce the reactivity of the chlorine atom toward unwanted side reactions while maintaining its electrophilic character for desired transformations.

Synthetic Routes to 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG)

The development of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, commonly known as Palau'Chlor, represents a significant advancement in chlorinating reagent chemistry [1]. The synthesis of this guanidine-based chlorinating agent was inspired by mechanistic studies of a key chlorospirocyclization reaction during the total synthesis of palau'amine, a complex marine natural product [1] [2].

The synthetic approach to Palau'Chlor involves the preparation of guanidine derivatives followed by chlorination with appropriate chlorinating agents [1]. The reagent is generated through a systematic exploration of various acyl-substituted guanidines, where systematic variation of pendant acyl groups on the guanidine core led to the identification of chlorobis(methoxycarbonyl)guanidine as the optimal chloroguanidine reagent [1] [3]. The synthesis utilizes tert-butyl hypochlorite as a chlorinating precursor, though the specific mechanistic details of the chlorination step involve careful optimization to achieve the desired stability and reactivity profile [1].

The synthetic route demonstrates high efficiency and cost-effectiveness, making it comparable to traditional reagents like N-chlorosuccinimide in terms of raw material costs and synthetic efficiency [1] [3]. The preparation method allows for large-scale production, as evidenced by its commercial availability through major chemical suppliers [4] [5]. The synthetic methodology has been optimized to produce Palau'Chlor as an air-stable, bench-stable, free-flowing powder that can be stored and handled under standard laboratory conditions [1] [3].

Crystallographic Analysis and Molecular Structure

The molecular structure of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine has been characterized through comprehensive crystallographic analysis [1]. The compound possesses the molecular formula C₅H₈ClN₃O₄ with a molecular weight of 209.59 grams per mole [4] [5]. The structural framework consists of a central guanidine moiety substituted with two methoxycarbonyl groups and one chlorine atom [1].

Crystallographic data reveals that Palau'Chlor adopts a specific conformation that contributes to its unique reactivity profile [1]. The compound crystallizes as a white to light yellow powder with a melting point range of 115-121°C, indicating good thermal stability under standard conditions [6] [7] [8]. The crystal structure demonstrates the spatial arrangement of the chlorine atom relative to the guanidine nitrogen atoms, which is crucial for understanding the electrophilic chlorination mechanism [1].

The density of the crystalline material has been determined to be 1.5 ± 0.1 grams per cubic centimeter, providing important physical property data for handling and formulation purposes [9]. X-ray crystallographic analysis has provided detailed bond lengths and angles, confirming the structural integrity of the molecule and supporting computational studies that predict the compound's reactivity patterns [1].

Table 1: Physical and Chemical Properties of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈ClN₃O₄ | [4] [5] |

| Molecular Weight | 209.59 g/mol | [4] [5] |

| CAS Number | 1596379-00-8 | [4] [5] |

| MDL Number | MFCD28016343 | [4] [5] |

| Physical State (20°C) | Solid | [4] [5] |

| Color | White to light yellow powder | [4] [6] |

| Melting Point | 115-121°C | [6] [7] [8] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| Solubility in Dichloromethane | Soluble | [4] |

| Solubility in Chloroform | Soluble | [4] |

| Solubility in Acetonitrile | Partially soluble | [4] |

| Solubility in DMSO | Partially soluble | [4] |

| Solubility in Alcohols | Insoluble | [4] |

| Storage Conditions | 0-10°C under inert gas | [6] |

| Stability | Air-stable, bench-stable | [1] [3] |

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for characterizing 2-Chloro-1,3-bis(methoxycarbonyl)guanidine [6]. The proton NMR spectrum provides distinctive signals that confirm the structural identity of the compound, with characteristic resonances corresponding to the methoxycarbonyl groups and the guanidine protons [6]. The NMR analysis confirms the expected structure and purity of the synthesized material [6].

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in Palau'Chlor [6]. The infrared spectrum displays prominent carbonyl stretching vibrations corresponding to the two methoxycarbonyl substituents, along with characteristic nitrogen-hydrogen stretching and bending modes associated with the guanidine core [6]. These spectroscopic features provide a reliable fingerprint for compound identification and quality control purposes [6].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine [6]. The mass spectral data reveals the expected molecular ion peak and characteristic fragmentation patterns that support the proposed structure [6]. Advanced mass spectrometric techniques provide detailed information about the compound's stability under ionization conditions and help establish analytical methods for purity assessment [6].

The combination of these spectroscopic techniques provides comprehensive structural characterization and serves as the foundation for analytical method development [6]. The spectroscopic data supports the structural assignments made through crystallographic analysis and provides complementary information for understanding the compound's behavior under various analytical conditions [6].

Thermal Stability and Decomposition Profiles

Differential Scanning Calorimetry analysis of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine reveals exceptional thermal stability characteristics [1] [3]. Initial assessment shows no thermal events below 100°C, indicating remarkable stability under standard processing and storage conditions [1] [3]. The compound exhibits a calculated adiabatic decomposition temperature over 24 hours of greater than 80°C, demonstrating its safety profile for extended storage periods [1] [3].

Thermal stability studies project that Palau'Chlor maintains its integrity for greater than one year at room temperature under isothermal conditions at 25°C [1] [3]. This outstanding stability profile distinguishes it from many conventional chlorinating reagents that may decompose or lose activity over shorter time periods [1] [3]. The thermal behavior analysis supports the compound's classification as a bench-stable reagent suitable for routine laboratory use [1] [3].

The decomposition profile investigation reveals that the compound does not undergo significant thermal degradation until temperatures well above typical laboratory conditions are reached [1] [3]. This thermal stability contributes to the practical utility of Palau'Chlor in synthetic applications where elevated temperatures may be required [1] [3]. The absence of dangerous decomposition products or exothermic events under normal handling conditions enhances its appeal as a safer alternative to traditional chlorinating agents [1] [3].

Table 2: Thermal Stability Profile of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine

| Parameter | Value | Analysis Method | Reference |

|---|---|---|---|

| Thermal Events Below 100°C | None observed | Differential Scanning Calorimetry (DSC) | [1] [3] |

| Adiabatic Decomposition Temperature (ADT₂₄) | >80°C | DSC Calculation | [1] [3] |

| Projected Stability at 25°C | >1 year | Isothermal Stability Analysis | [1] [3] |

| Storage Stability | Stable under inert atmosphere | Accelerated Stability Testing | [6] |

| Decomposition Onset | No thermal events <100°C | DSC | [1] [3] |

The comprehensive thermal analysis data demonstrates that 2-Chloro-1,3-bis(methoxycarbonyl)guanidine represents a significant advancement in chlorinating reagent technology [1] [3]. The combination of high reactivity with exceptional thermal stability makes it an ideal candidate for applications requiring reliable performance under varied reaction conditions [1] [3]. These thermal properties, combined with its air stability and ease of handling, establish Palau'Chlor as a premier chlorinating reagent for modern synthetic chemistry applications [1] [3].

Table 3: Comparative Chlorination Reactivity of CBMG versus NCS

| Substrate | CBMG Yield (%) | NCS Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Clotrimazole | 100 (100 min, rt) | 0 (rt), 52 (50°C, 12h) | 1.2 equiv, CHCl₃, rt | [1] [3] |

| Imidazo[1,2-a]pyrazine | 100 (40 min, rt) | Trace (40 min, rt) | 1.2 equiv, CHCl₃, rt | [1] [3] |

| Anisole (with TFA) | 74 (12:1 para:ortho) | Variable | 1.0 equiv + 1.0 equiv TFA | [1] [3] |

| Benzenesulfonamide | 100 | 0 | 1.2 equiv, CHCl₃, rt | [1] [3] |

| N-Methylbenzenesulfonamide | Quantitative | 0 | 1.2 equiv, CHCl₃, rt | [1] [3] |

The chlorination of aromatic compounds using Palau'Chlor proceeds through the classical electrophilic aromatic substitution (SEAr) mechanism, which involves a series of well-defined steps that have been extensively characterized through experimental and computational studies [1] [2]. The reaction begins with the formation of a pre-reactive complex between the electrophilic chlorine center of Palau'Chlor and the electron-rich π-system of the aromatic substrate, followed by the rate-determining formation of a sigma complex intermediate [3].

The guanidine-based structure of Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine) provides unique mechanistic advantages compared to conventional chlorinating agents [4] [5]. The molecular formula C₅H₈ClN₃O₄ with a molecular weight of 209.59 Da represents a carefully optimized balance between reactivity and stability [6]. The electron-deficient chlorine atom in Palau'Chlor attacks the electron-rich π-system of the substrate molecule, leading to the formation of a new carbon-chlorine bond through a concerted mechanism .

Kinetic isotope effect studies have revealed that the aromatic carbon-hydrogen bond breaking is not the rate-determining step, as evidenced by a kinetic isotope effect of 1.2 for the reaction of anisole with Palau'Chlor [3]. This value indicates that the rate-determining step involves the formation of the sigma complex rather than the subsequent deprotonation, which is consistent with the classical SEAr mechanism. The transition state structure calculations using density functional theory methods have confirmed that the reaction proceeds through an early transition state that more closely resembles the reactants than the products [1].

The exceptional reactivity of Palau'Chlor compared to N-chlorosuccinimide becomes apparent when examining model substrates such as clotrimazole, which remains unreactive toward NCS at room temperature but undergoes quantitative chlorination with Palau'Chlor within 100 minutes [2]. Similarly, imidazo[1,2-a]pyrazine achieves complete conversion with Palau'Chlor in just 40 minutes, while showing only trace reactivity with NCS under identical conditions [1]. This enhanced reactivity stems from the unique electronic properties of the N-chloroguanidine framework, which provides superior electrophilicity compared to traditional chlorinating agents [3].

The mechanistic pathway involves three distinct phases: initial complex formation, sigma complex formation, and aromaticity restoration. The initial π-complex formation is rapid and reversible, involving weak non-covalent interactions between the electrophile and the aromatic π-system [8]. The subsequent formation of the sigma complex represents the energetically most demanding step, requiring activation energies typically ranging from 12.8 to 25.3 kcal/mol depending on the substrate electronic properties [9]. The final deprotonation step proceeds rapidly with minimal activation barrier, restoring aromaticity to the system [10].

Computational studies using density functional theory calculations have provided detailed insights into the transition state structures and energetics of these reactions [11] [10]. The calculated carbon-chlorine bond lengths in the transition states range from 2.08 to 2.15 Å, while the carbon-hydrogen bond lengths remain relatively unchanged at 1.11 to 1.14 Å, confirming the early nature of the transition state [9]. The activation energies calculated using the B3LYP/6-311+G(d,p) level of theory show excellent agreement with experimental observations, with values of 15.2 kcal/mol for imidazole and 12.8 kcal/mol for pyrrole, reflecting the enhanced reactivity of these electron-rich heterocycles [12].

Regiochemical Selectivity in Heteroarene Functionalization

The regiochemical selectivity observed in Palau'Chlor-mediated heteroarene chlorination follows predictable patterns based on the electronic distribution within the heterocyclic systems [13] [14]. The selectivity is primarily governed by the electron density distribution across the aromatic ring, which is influenced by the heteroatom positioning and any existing substituents [15]. For five-membered heterocycles such as imidazole, pyrrole, and pyrazole, the preferred sites of chlorination correlate directly with the positions of highest electron density [16].

In imidazole derivatives, chlorination occurs preferentially at the C-4 and C-5 positions, which exhibit the highest electron density due to the resonance effects of the two nitrogen atoms [13]. The nitrogen atoms provide both inductive electron withdrawal and mesomeric electron donation, creating a complex electronic environment that favors electrophilic attack at these positions [15]. Experimental studies have demonstrated yields of 85-95% for imidazole chlorination with Palau'Chlor, with excellent regioselectivity observed for monosubstituted products [16].

Pyrrole derivatives show a distinct preference for chlorination at the C-2 and C-3 positions, commonly referred to as the α-positions [17]. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, leading to increased electron density at these positions relative to the β-positions [13]. The electron-donating character of the nitrogen makes pyrrole particularly reactive toward electrophilic substitution, with Palau'Chlor achieving yields of 70-85% under mild conditions [16]. The regioselectivity in pyrrole chlorination is moderate due to the similar electronic environments at both α-positions, often resulting in statistical mixtures of products [17].

Pyrazole chlorination demonstrates high selectivity for the C-4 position, which experiences less deactivation from the two nitrogen atoms compared to the C-3 and C-5 positions [15]. The electronic structure of pyrazole creates a unique environment where the C-4 position maintains sufficient electron density for electrophilic attack while avoiding the direct deactivating influence of the adjacent nitrogen atoms [13]. Palau'Chlor achieves yields of 75-90% for pyrazole chlorination with excellent regioselectivity [16].

For six-membered heterocycles, the electronic effects become more complex due to the different spatial arrangements of the heteroatoms [18]. Pyridine derivatives typically show reduced reactivity compared to five-membered heterocycles due to the electron-withdrawing inductive effect of the nitrogen atom [19]. However, when substituted with electron-donating groups, pyridine derivatives can undergo selective chlorination at positions remote from the nitrogen center [18].

The influence of substituents on regiochemical selectivity follows classical electronic principles established for aromatic electrophilic substitution [20] [21]. Electron-donating groups such as methoxy, amino, and alkyl substituents enhance the reactivity of the aromatic system and direct chlorination to the ortho and para positions relative to the substituent [22]. The resonance donation of these groups increases electron density at these positions, making them preferred sites for electrophilic attack [23]. Conversely, electron-withdrawing groups such as carbonyl, nitro, and cyano substituents decrease overall reactivity and direct substitution to the meta position [21].

Halogen substituents present a unique case in heteroarene functionalization, as they exhibit both electron-withdrawing inductive effects and electron-donating resonance effects [20]. This dual character typically results in moderate deactivation of the aromatic system while maintaining ortho and para directing effects [22]. Palau'Chlor demonstrates good compatibility with halogenated heterocycles, achieving satisfactory yields despite the reduced reactivity [16].

The regioselectivity patterns observed with Palau'Chlor can be rationalized through frontier molecular orbital theory, where the highest occupied molecular orbital (HOMO) electron density distribution predicts the preferred sites of electrophilic attack [24]. Computational studies using density functional theory have confirmed that the positions with the highest HOMO coefficients correspond to the experimentally observed sites of chlorination [15]. This correlation provides a predictive tool for understanding and optimizing regiochemical selectivity in complex heterocyclic systems [24].

Solvent Effects on Reaction Kinetics

The choice of solvent significantly influences the kinetics of Palau'Chlor-mediated chlorination reactions through multiple mechanisms, including solvation effects, polarity interactions, and hydrogen bonding [25] [26]. The reaction rates show a complex dependence on solvent properties, with polar aprotic solvents generally providing the most favorable conditions for electrophilic aromatic substitution [27]. The dielectric constant of the solvent plays a crucial role in stabilizing the charged transition state, leading to measurable effects on both reaction rates and activation energies [28].

Chloroform emerges as the optimal solvent for Palau'Chlor reactions, providing a baseline reaction rate while maintaining excellent compatibility with the reagent [5] [6]. The moderate polarity of chloroform (dielectric constant 4.81) offers sufficient stabilization of the transition state without competing side reactions [26]. The solubility of Palau'Chlor in chloroform is excellent, allowing for homogeneous reaction conditions that promote consistent kinetic behavior [1]. Experimental studies have established chloroform as the standard solvent for comparative kinetic measurements [2].

Acetonitrile demonstrates enhanced reaction rates compared to chloroform, with a 20% increase in relative reaction rate attributed to its higher dielectric constant (37.5) [29]. The polar aprotic nature of acetonitrile provides superior stabilization of the developing positive charge in the transition state, effectively lowering the activation energy barrier [27]. The calculated activation energy in acetonitrile is 20.8 kcal/mol, representing a significant reduction compared to the gas-phase value of 25.3 kcal/mol [28]. This solvent effect translates to a rate enhancement factor of 4.8 compared to gas-phase reactions [25].

Dichloromethane exhibits slightly reduced reaction rates compared to chloroform, with a relative rate of 0.8 [29]. Despite its structural similarity to chloroform, the lower dielectric constant (8.93) provides less effective transition state stabilization [26]. The activation energy in dichloromethane is calculated to be 23.5 kcal/mol, intermediate between chloroform and acetonitrile values [28]. The moderate polarity of dichloromethane maintains good compatibility with Palau'Chlor while avoiding problematic side reactions [27].

Protic solvents such as methanol show significantly reduced reaction rates and increased complexity due to competing hydrogen bonding interactions [25]. The high dielectric constant of methanol (32.7) would theoretically favor the electrophilic substitution mechanism, but the protic nature leads to competitive solvation of the electrophile and potential side reactions [26]. The relative reaction rate in methanol is only 0.6 compared to chloroform, and the limited solubility of Palau'Chlor in methanol further complicates reaction conditions [29].

Water represents the most challenging solvent environment for Palau'Chlor reactions, with a relative reaction rate of only 0.3 [29]. The extremely high dielectric constant (78.4) and protic nature of water lead to extensive solvation of both reactants and transition states, but the poor solubility of Palau'Chlor and the tendency for hydrolysis reactions make water unsuitable for synthetic applications [26]. The hydrolysis of Palau'Chlor competes with the desired chlorination reaction, leading to reduced yields and formation of unwanted byproducts [25].

The relationship between solvent polarity and reaction mechanism reveals that less polar solvents favor the concerted SEAr pathway, while more polar solvents may promote stepwise mechanisms with discrete carbocation intermediates [30]. The transition state character shifts from late (reactant-like) in nonpolar solvents to early (product-like) in polar solvents, consistent with Hammond's postulate [31]. This mechanistic variation affects not only reaction rates but also regiochemical selectivity patterns [32].

Viscosity effects become important in highly polar solvents, where increased viscosity can reduce diffusion rates and impact bimolecular reaction kinetics [33]. The overall reaction rate depends on both the intrinsic chemical reactivity and the physical properties of the solvent that affect molecular mobility [25]. For Palau'Chlor reactions, the optimal solvent selection balances chemical compatibility, physical properties, and practical considerations such as cost and environmental impact [27].

Computational Modeling of Transition States

Computational modeling of transition states for Palau'Chlor-mediated chlorination reactions has provided fundamental insights into the mechanistic pathways and energetic profiles of these transformations [11] [10]. Density functional theory calculations using various functionals and basis sets have been employed to characterize the stationary points along the reaction coordinate, including pre-reactive complexes, transition states, and intermediate species [8] [12]. The computational studies have revealed that the transition state structures exhibit characteristic geometries consistent with electrophilic aromatic substitution mechanisms [9].

The selection of appropriate computational methods requires careful consideration of the balance between accuracy and computational cost [34]. The B3LYP functional with the 6-311+G(d,p) basis set provides an excellent compromise, yielding activation energies within 1-2 kcal/mol of more expensive coupled-cluster calculations [10]. The M06-2X functional shows superior performance for transition state calculations, providing activation energies of 21.8 kcal/mol that closely match experimental observations [12]. Higher-level methods such as MP2 and CCSD(T) serve as benchmarks for validating the DFT results but require significantly greater computational resources [8].

Solvent effects are incorporated through polarizable continuum models (PCM) that account for the electrostatic interactions between the solute and the surrounding dielectric medium [25]. The PCM calculations reveal significant stabilization of the transition state in polar solvents, with activation energy reductions of 2-5 kcal/mol compared to gas-phase values [28]. The calculated activation energies show excellent correlation with experimental kinetic data, validating the computational approach [10].